2,4-Dinitrophenylalanine

Solubility Crystallization Process Chemistry

2,4-Dinitrophenylalanine (CAS 49607-21-8) is a non-proteinogenic amino acid derivative of L-phenylalanine, characterized by two nitro groups at the 2 and 4 positions of its phenyl ring. With a molecular formula of C₉H₉N₃O₆ and a molecular weight of 255.18 g/mol, this compound is not commercially ubiquitous and is typically synthesized via the nitration of L-phenylalanine ,.

Molecular Formula C9H9N3O6
Molecular Weight 255.18 g/mol
CAS No. 49607-21-8
Cat. No. B1341741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrophenylalanine
CAS49607-21-8
Molecular FormulaC9H9N3O6
Molecular Weight255.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)O)N
InChIInChI=1S/C9H9N3O6/c10-7(9(13)14)3-5-1-2-6(11(15)16)4-8(5)12(17)18/h1-2,4,7H,3,10H2,(H,13,14)/t7-/m0/s1
InChIKeyLLVUHQYJZJUDAM-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrophenylalanine (CAS 49607-21-8): Core Properties for Research Procurement


2,4-Dinitrophenylalanine (CAS 49607-21-8) is a non-proteinogenic amino acid derivative of L-phenylalanine, characterized by two nitro groups at the 2 and 4 positions of its phenyl ring . With a molecular formula of C₉H₉N₃O₆ and a molecular weight of 255.18 g/mol, this compound is not commercially ubiquitous and is typically synthesized via the nitration of L-phenylalanine , [1]. Its key research utility lies in its strong chromophoric properties and its use as a specific hapten and chiral building block , .

Why 2,4-Dinitrophenylalanine Cannot Be Substituted with Generic Nitrophenylalanine Analogs


Simple substitution of 2,4-Dinitrophenylalanine with other nitrophenylalanine derivatives is not scientifically valid due to profound differences in electronic structure, chemical reactivity, and consequent biological recognition [1]. The presence of two nitro groups on the aromatic ring, compared to a single nitro group on a compound like 4-nitro-L-phenylalanine, significantly alters the compound's pKa, solubility, and UV-Vis absorption spectrum [2], [3]. More importantly, the 2,4-dinitrophenyl (DNP) moiety is a specific, well-characterized hapten recognized by a distinct class of antibodies, a property not shared by its mono-nitro or differently substituted analogs [4]. Furthermore, the unique electron-withdrawing character of the 2,4-dinitro substitution pattern drives specific chemical behaviors, such as its propensity for base-catalyzed cyclization, which differs from compounds with only a single nitro group [5]. These divergent physical, chemical, and immunological properties directly impact experimental outcomes in assays involving antibody binding, peptide synthesis, and chromatographic detection, rendering generic substitution a source of significant and unacceptable experimental variability.

Quantifiable Differentiation: Key Evidence for 2,4-Dinitrophenylalanine (CAS 49607-21-8) in Procurement Decisions


Solubility Temperature Dependence of 2,4-Dinitrophenylalanine in Key Organic Solvents

The solubility of 2,4-Dinitrophenylalanine is highly temperature-dependent, which is critical for its synthesis and purification. In a study of its solubility across multiple monosolvents, the mole fraction solubility (x) increased significantly with temperature, providing a precise, quantitative basis for designing recrystallization and reaction protocols [1].

Solubility Crystallization Process Chemistry

Photochemical Stability of 2,4-Dinitrophenylalanine Derivatives Under UV Light

2,4-Dinitrophenyl derivatives of amino acids, including phenylalanine, are known to undergo photochemical decomposition. The 2,4-dinitrophenyl group's unique photolytic pathway is a critical parameter for any workflow involving light exposure, as it can lead to the formation of specific degradation products [1].

Photochemistry Stability Analytical Chemistry

Antibody Binding Specificity for the 2,4-Dinitrophenyl (DNP) Haptenic Group

The 2,4-dinitrophenyl (DNP) group is a classic hapten with well-characterized antibody interactions. Research has shown that the DNP group can stabilize antibody chain interactions, even at low pH, and that antibodies specific to the DNP group can be isolated in high yield and purity from sera [1], [2]. The binding is so robust that it can be retained under conditions that would denature or dissociate other antibody-antigen complexes [1].

Immunology Hapten Antibody Binding

Role in N-Terminal Amino Acid Sequencing and Peptide Analysis

2,4-Dinitrophenylalanine (as DNP-alanine) is a key product in the classical Sanger method for identifying the N-terminal amino acid of peptides and proteins. After reaction with 2,4-dinitrofluorobenzene (Sanger's reagent) and subsequent complete hydrolysis of a peptide, the N-terminal residue is released as its DNP-derivative, which can then be identified by chromatography [1], [2].

Peptide Sequencing N-terminal Labeling Chromatography

Quantitative Analysis of Enzyme Activity via DNP-Alanine Formation

The formation of DNP-alanine serves as a direct, quantifiable measure of specific enzyme activities. For example, in assays for N-acetylmuramoyl-L-alanine amidase, the release of L-alanine from peptidoglycan is monitored by derivatizing the freed alanine with 2,4-dinitrofluorobenzene, yielding DNP-alanine which is then separated and quantified [1], [2].

Enzyme Assay Amidase Peptidoglycan

Use in Chiral Amine Synthesis as a Key Intermediate

2,4-Dinitrophenylalanine is specifically employed as a reagent for the synthesis of chiral amines. Its synthesis from L-phenylalanine and nitroethane is reported to be a relatively simple two-step process with high yield and a fast reaction time of approximately 15 minutes, making it an efficient precursor for further chiral chemistry .

Chiral Synthesis Amino Acid Derivative Building Block

Recommended Research and Industrial Applications for 2,4-Dinitrophenylalanine (CAS 49607-21-8)


Immunoassay Development and Hapten-Antibody Interaction Studies

2,4-Dinitrophenylalanine, as a core component of the well-characterized DNP hapten, is ideal for developing and validating immunoassays. Its use enables the reliable isolation of high-purity anti-DNP antibodies (up to 90% purity) and the study of antibody-antigen binding mechanics under various conditions, including low pH [1], [2]. This provides a robust and reproducible system for researchers in immunology and biochemistry.

Analytical Standard for Peptide Sequencing and Enzyme Activity Assays

This compound is essential as a chromatographic standard (TLC/HPLC) for identifying and quantifying DNP-alanine, the specific product of N-terminal alanine in peptide sequencing or from enzymatic cleavage by specific amidases [3], [4]. Its procurement ensures accurate calibration and validation of analytical methods used in proteomics and enzyme kinetics studies.

Synthesis of Chiral Amines and Peptidomimetics

2,4-Dinitrophenylalanine serves as an efficient building block in the synthesis of chiral amines, with reported synthesis routes from L-phenylalanine being both rapid (approx. 15 minutes) and high-yielding . Its unique electronic properties and steric bulk, derived from the dinitrophenyl group, make it a valuable precursor for creating novel peptidomimetics and other chiral molecules with potentially distinct biological activities.

Process Chemistry and Crystallization Optimization

For chemical engineers and process chemists, the detailed, quantitative solubility data for 2,4-Dinitrophenylalanine in various solvents over a wide temperature range (273.15 K to 368.15 K) is invaluable [5]. This data allows for the precise design of large-scale synthesis, purification, and crystallization protocols, directly impacting yield, purity, and cost-effectiveness in production settings.

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